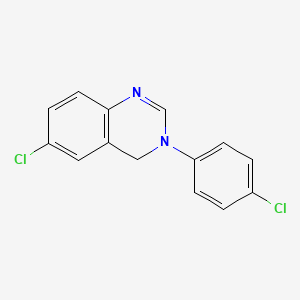
6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline typically involves the condensation of 2-aminobenzylamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions: 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Quinazoline: The parent compound of 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline, known for its wide range of biological activities.
4-Chloroquinazoline:
3,4-Dihydroquinazoline: Another derivative with a similar structure but lacking the chloro substituents.
Uniqueness: this compound stands out due to the presence of two chloro groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the development of novel derivatives with enhanced properties and potential therapeutic applications.
特性
CAS番号 |
959-05-7 |
|---|---|
分子式 |
C14H10Cl2N2 |
分子量 |
277.1 g/mol |
IUPAC名 |
6-chloro-3-(4-chlorophenyl)-4H-quinazoline |
InChI |
InChI=1S/C14H10Cl2N2/c15-11-1-4-13(5-2-11)18-8-10-7-12(16)3-6-14(10)17-9-18/h1-7,9H,8H2 |
InChIキー |
NODSXLGPQFDNLA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)Cl)N=CN1C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















